molecular formula C21H24FN3O2 B2408667 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954720-59-3

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No. B2408667
CAS RN: 954720-59-3
M. Wt: 369.44
InChI Key: PYXATCRYEQYVGY-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as PF-04447943 and is a selective antagonist of the orexin receptor 1 (OX1R).

Scientific Research Applications

Metabolism and Characterization

  • In Vitro Metabolism : AG7088, a compound closely related to the one , was studied for its in vitro metabolism across species including mice, rats, rabbits, dogs, monkeys, and humans. The study identified hydrolysis and hydroxylation as primary metabolic pathways, suggesting species-specific metabolic profiles that could influence drug efficacy and safety (Zhang et al., 2001).

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research into synthesizing derivatives like 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one involved reactions between specific benzylidene derivatives and aldehydes, leading to compounds with potential pharmacological activities. The study detailed the molecular structure and intermolecular interactions, highlighting the importance of precise synthetic strategies in drug development (Huang & Zhou, 2011).

properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-19-8-6-17(7-9-19)14-25-15-18(12-20(25)26)13-24-21(27)23-11-10-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXATCRYEQYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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